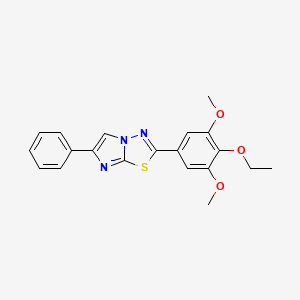![molecular formula C23H26BrN5O2 B12932596 N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide CAS No. 15473-84-4](/img/structure/B12932596.png)
N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide is a synthetic organic compound that belongs to the class of bromoacetamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and a bromoacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions.
Formation of the Bromoacetamide Moiety:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of bromoacetamide.
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-iodoacetamide: Contains an iodoacetamide group.
Uniqueness
The uniqueness of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
15473-84-4 |
|---|---|
Formule moléculaire |
C23H26BrN5O2 |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
N-[2-[4-[3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propylamino]phenyl]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C23H26BrN5O2/c24-15-20(30)27-14-12-16-8-10-18(11-9-16)26-13-4-7-19-21(17-5-2-1-3-6-17)28-23(25)29-22(19)31/h1-3,5-6,8-11,26H,4,7,12-15H2,(H,27,30)(H3,25,28,29,31) |
Clé InChI |
SPQLGJIMTZSSOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=C(C=C3)CCNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
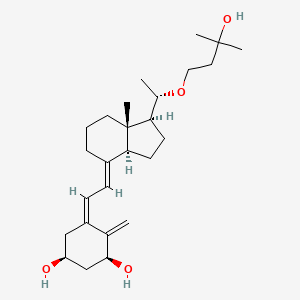
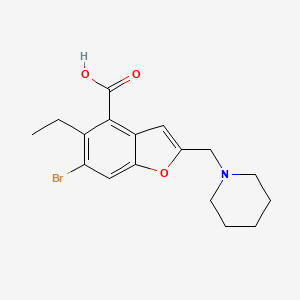
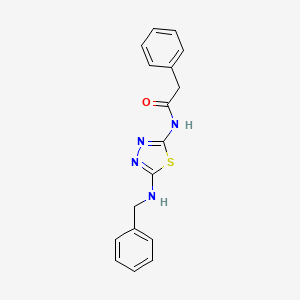
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
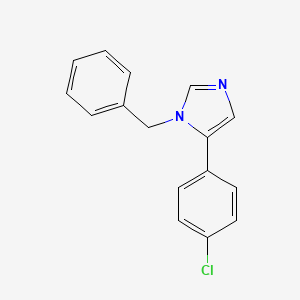
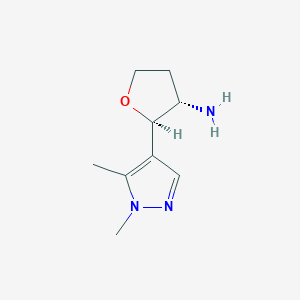
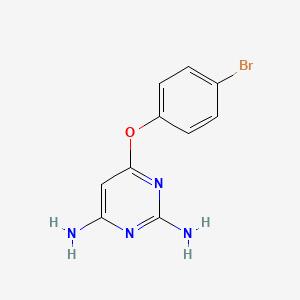

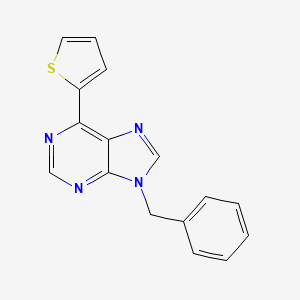
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
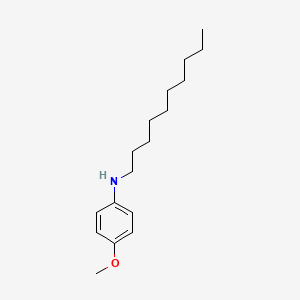
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
